1-Methoxymethanamine
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Overview
Description
Preparation Methods
1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .
Chemical Reactions Analysis
1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .
Scientific Research Applications
1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .
Comparison with Similar Compounds
1-Methoxymethanamine is similar to other compounds such as methoxyamine and N-methylhydroxylamine. Methoxyamine is used as an adjunct to alkylating agents and has a similar mechanism of action involving the blocking of abasic sites . N-methylhydroxylamine, on the other hand, is used in the synthesis of various organic compounds and has different reactivity and applications .
Properties
CAS No. |
57830-25-8 |
---|---|
Molecular Formula |
C2H7NO |
Molecular Weight |
61.08 g/mol |
IUPAC Name |
methoxymethanamine |
InChI |
InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |
InChI Key |
KZRAAPTWXAMZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCN |
Origin of Product |
United States |
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